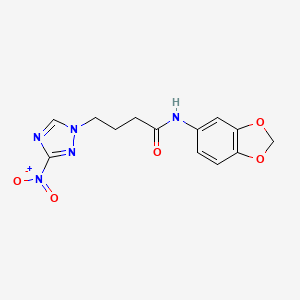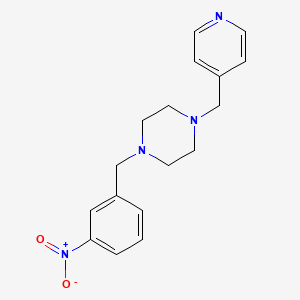![molecular formula C20H20FN3O B5672229 3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5672229.png)
3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, focusing on achieving high purity and yield. For instance, derivatives of similar complex molecules have been synthesized to improve pharmacokinetic and toxicological profiles, involving structural modifications to enhance bioavailability and reduce side effects (Mano et al., 2004). These methodologies can be applied to the synthesis of "3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide," focusing on optimizing conditions for the specific functional groups present in this compound.
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to elucidate the arrangement of atoms and the configuration of the molecule. For example, the structure elucidation of designer drugs with similar complex structures has been detailed using NMR spectroscopy and MS, highlighting the importance of these techniques in confirming molecular identity (Girreser et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of "3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide" can be influenced by its functional groups, such as the imidazolyl and fluorophenyl moieties. These groups can undergo various chemical reactions, including nucleophilic substitution and cycloaddition. Studies on similar compounds have shown that modifications at specific sites can significantly alter their biological activity and chemical stability (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in various fields. Techniques like X-ray crystallography provide detailed information about the molecular and crystal structure, facilitating the understanding of its physical characteristics and behavior under different conditions (Attia et al., 2013).
Chemical Properties Analysis
The chemical properties of "3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide" are influenced by its molecular structure. The presence of electron-withdrawing or donating groups affects its reactivity, acid-base behavior, and interaction with biological targets. Research on similar molecules emphasizes the importance of understanding these properties for their application in designing compounds with desired biological activities (Windhorst et al., 1999).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-14-19(24-13-23-14)12-22-20(25)11-17(15-7-3-2-4-8-15)16-9-5-6-10-18(16)21/h2-10,13,17H,11-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJOWSXPPXAXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-N-[(5-methyl-1H-imidazol-4-YL)methyl]-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]quinoline](/img/structure/B5672149.png)


![N-[(5-bromo-2-thienyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5672172.png)
![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)




![2-(4-{4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5672237.png)
![9-(benzylsulfonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672245.png)
![N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5672248.png)

![3-ethyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5672262.png)